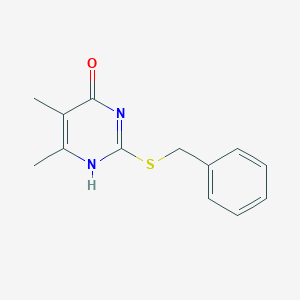
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as EIMBC, is a synthetic compound that has shown potential in a variety of scientific research applications. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. EIMBC has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EIMBC has been found to have several biochemical and physiological effects. Studies have shown that EIMBC can induce apoptosis in cancer cells, prevent the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in various diseases. EIMBC has also been found to have antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EIMBC in lab experiments is its unique chemical structure, which can provide insights into the mechanism of action of other compounds. EIMBC has also been found to have potent biological activity, which makes it a useful tool for studying various diseases.
One limitation of using EIMBC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. EIMBC also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research on EIMBC. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in studying the mechanism of action of EIMBC and identifying its targets in the cell. Additionally, researchers are exploring the potential of EIMBC in other areas, such as inflammation and oxidative stress.
Conclusion:
In conclusion, EIMBC is a synthetic compound that has shown potential in a variety of scientific research applications. The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. EIMBC has been found to have potential in the development of new drugs for the treatment of cancer and Alzheimer's disease. The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has several biochemical and physiological effects, including inducing apoptosis in cancer cells, preventing the formation of amyloid-beta plaques in Alzheimer's disease, and reducing inflammation in various diseases. EIMBC has advantages and limitations for lab experiments, including its unique chemical structure and potent biological activity, as well as its low solubility in water and short half-life. There are several future directions for the research on EIMBC, including the development of new drugs, studying the mechanism of action, and exploring its potential in other areas.
Métodos De Síntesis
The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure EIMBC.
Aplicaciones Científicas De Investigación
EIMBC has been found to have potential in various scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that EIMBC has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EIMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. EIMBC has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propiedades
Fórmula molecular |
C25H30N2O2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C25H30N2O2/c1-6-11-23-22(25(28)27(26-23)20-12-9-8-10-13-20)16-19-15-21(17(3)4)24(29-7-2)14-18(19)5/h8-10,12-17H,6-7,11H2,1-5H3/b22-16- |
Clave InChI |
BQLAIFJLTOUHPE-JWGURIENSA-N |
SMILES isomérico |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
SMILES canónico |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)